2-methyl-N-(2-methylpropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
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Overview
Description
Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as Niementowski reaction . 2-styryl-4 (3H)-quinazolinone derivatives were prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis
The chemical structure of quinazolines includes benzene ring fused with 2-pyrimidinone (1), 4-pyrimidinone (2) or 2,4-pyrimidinedione (3) ring . They are named as quinazolin-2(1H)-one, quinazolin-4(3H)-one or quinazolin-2,4(1H, 3H)-one, respectively .Chemical Reactions Analysis
Aza-Wittig reaction, which generally precedes in cascade with easy operation under mild reaction conditions, is widely used in the synthesis of N-heterocycles . He et al. reported a kind of tandem Staudinger–Aza-Wittig–Nucleophilic addition reaction to synthesize indolo[1,2-c]quinazolines recently .Scientific Research Applications
Chemical Synthesis and Reactivity
The synthesis and chemical reactivity of compounds structurally related to 2-methyl-N-(2-methylpropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine have been extensively studied. These compounds are pivotal in the development of new psychotropic agents and have shown potential in the synthesis of novel tacrine analogs for acetylcholinesterase inhibition, indicating their relevance in the treatment of neurodegenerative diseases such as Alzheimer's. For instance, the synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines as tacrine analogs has been reported, where these compounds demonstrated significant in vitro acetylcholinesterase and butyrylcholinesterase inhibitory activities, comparable to rivastigmine, a reference drug (Mahdavi et al., 2017).
Antimicrobial and Antitubercular Activities
The structural framework of this compound and its analogs have shown promise in antimicrobial and antitubercular applications. Research into substituted benzo[h]quinazolines and pyrazoles has revealed significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in developing new therapies for tuberculosis (Maurya et al., 2013).
Antiviral and Antifungal Properties
Fluorine-containing 4-arylaminoquinazolines, which share a similar quinazoline core with this compound, have been synthesized and tested for antiviral activity. These studies have demonstrated the potential of fluorinated quinazoline derivatives in searching for new active substances against viruses such as monkeypox and smallpox vaccine (Lipunova et al., 2012).
Analgesic and Anti-inflammatory Applications
The analgesic and anti-inflammatory activities of novel 2-phenyl-3-substituted quinazolin-4(3H)-ones, structurally related to this compound, have been investigated. These compounds have shown significant analgesic and anti-inflammatory activities in preclinical studies, indicating their potential for the development of new analgesic and anti-inflammatory drugs (Alagarsamy et al., 2002).
Mechanism of Action
Target of Action
Quinazolinones, a class of compounds to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities . They interact with various targets, including enzymes, receptors, and proteins, involved in critical biological processes .
Mode of Action
Quinazolinones are known to interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target . These interactions can lead to changes in the function of the target, which can result in therapeutic effects .
Biochemical Pathways
Quinazolinones are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes .
Pharmacokinetics
The logp value of the compound is 43486 , which suggests that it is lipophilic and may be well absorbed in the body. The specific impact of these properties on the compound’s bioavailability would need to be determined through further studies.
Result of Action
Given the broad spectrum of biological activities exhibited by quinazolinones , it is likely that this compound could have multiple effects at the molecular and cellular level, depending on the specific targets it interacts with and the nature of these interactions.
Future Directions
New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing research in this area, and “2-methyl-N-(2-methylpropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” could potentially be a subject of future study.
Properties
IUPAC Name |
2-methyl-N-(2-methylpropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-14(2)13-22-20-17-11-7-8-12-18(17)23-21-19(15(3)24-25(20)21)16-9-5-4-6-10-16/h4-6,9-10,14,22H,7-8,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEFTGFMEDUPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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